FR-145715
Description
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Properties
CAS No. |
149917-31-7 |
|---|---|
Molecular Formula |
C16H21N5O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[[3-[2-[[N'-(2-methoxyethyl)carbamimidoyl]amino]-1,3-thiazol-4-yl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H21N5O2S/c1-11(22)19-9-12-4-3-5-13(8-12)14-10-24-16(20-14)21-15(17)18-6-7-23-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,22)(H3,17,18,20,21) |
InChI Key |
QYZDULWYQIGONQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to FR-145715: A Histamine H2 Receptor Antagonist with Anti-Helicobacter pylori Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-145715 is a potent and selective histamine (B1213489) H2 receptor antagonist that has demonstrated significant anti-Helicobacter pylori activity. This dual functionality makes it a compound of interest for the research and development of novel therapies for gastric lesions and other gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed descriptions of its mechanism of action, relevant signaling pathways, and established experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity is established by the following identifiers:
The structural information available from public databases is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H21N5O2S | PubChem[1] |
| CAS Number | 149917-31-7 | MedchemExpress[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: antagonism of the histamine H2 receptor and direct activity against Helicobacter pylori.
Histamine H2 Receptor Antagonism
This compound acts as a competitive antagonist at the histamine H2 receptor.[3][4][5] These receptors are G-protein coupled receptors (GPCRs) primarily located on the basolateral membrane of gastric parietal cells. The canonical signaling pathway initiated by histamine binding to the H2 receptor involves the following steps:
-
Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.
-
G-Protein Activation: This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein.
-
Adenylate Cyclase Activation: The activated Gαs stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Proton Pump Activation: PKA phosphorylates various downstream targets, ultimately leading to the activation of the H+/K+-ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.
By blocking the binding of histamine to the H2 receptor, this compound inhibits this entire cascade, leading to a reduction in gastric acid secretion.
Anti-Helicobacter pylori Activity
This compound exhibits specific anti-Helicobacter pylori activity.[3][6] While the precise molecular mechanism of this action is not extensively detailed in the available literature, it is understood to contribute to the eradication of this pathogenic bacterium, which is a primary cause of gastritis and peptic ulcers. The anti-H. pylori effect is a key feature that distinguishes this compound from many other H2 receptor antagonists.
Cytoprotective Effects
In addition to its acid-suppressing and antibacterial properties, this compound is described as having cytoprotective effects, suggesting it may enhance the mucosal defense mechanisms of the stomach.[5] The detailed signaling pathways underlying these cytoprotective effects are a potential area for further research.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) against H. pylori
The MIC of this compound against H. pylori can be determined using a broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Appropriate broth medium (e.g., Brucella broth supplemented with fetal bovine serum)
-
96-well microtiter plates
-
Microplate reader
-
Incubator with a microaerophilic atmosphere (e.g., 5% O2, 10% CO2, 85% N2)
Procedure:
-
Preparation of this compound dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculum preparation: Culture the H. pylori strain on an appropriate agar (B569324) medium. Suspend the bacterial colonies in broth to achieve a turbidity equivalent to a McFarland standard of 2.0.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
MIC determination: The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Histamine H2 Receptor Antagonist Activity Assay
The antagonist activity of this compound at the H2 receptor can be assessed in vitro using isolated guinea pig atrium.
Objective: To evaluate the ability of this compound to inhibit the positive chronotropic effect of histamine on the guinea pig atrium.
Materials:
-
This compound
-
Histamine
-
Guinea pig
-
Organ bath setup with physiological salt solution (e.g., Tyrode's solution)
-
Force transducer and data acquisition system
Procedure:
-
Tissue preparation: Isolate the right atrium from a guinea pig and mount it in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
-
Stabilization: Allow the atrial preparation to stabilize and establish a regular spontaneous beating rate.
-
Histamine dose-response: Generate a cumulative concentration-response curve for histamine to determine the baseline positive chronotropic effect.
-
Incubation with this compound: Wash the tissue and incubate with a known concentration of this compound for a defined period.
-
Second histamine dose-response: In the presence of this compound, repeat the cumulative concentration-response curve for histamine.
-
Data analysis: A rightward shift in the histamine concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.
Conclusion
This compound is a promising pharmacological agent with a dual mechanism of action that addresses two key factors in the pathogenesis of peptic ulcer disease: gastric acid secretion and Helicobacter pylori infection. Its activity as a histamine H2 receptor antagonist is well-established, and its anti-H. pylori and cytoprotective properties offer potential advantages over existing therapies. Further research is warranted to fully elucidate the molecular details of its anti-H. pylori and cytoprotective mechanisms and to establish a comprehensive profile of its physicochemical properties. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and related compounds.
References
- 1. Antimicrobial susceptibility testing of Helicobacter pylori determined by microdilution method using a new medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liofilchem.com [liofilchem.com]
- 5. Determination of histamine H2 receptor antagonists in pharmaceutical formulations by CE-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Staurosporine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of a wide range of protein kinases.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and thereby preventing the phosphorylation of their target substrates.[2] Due to its potent and diverse inhibitory activity, Staurosporine is widely utilized as a research tool to investigate cellular signaling pathways, induce apoptosis, and study the effects of kinase inhibition in various biological contexts.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of Staurosporine, including its inhibitory activity against a panel of kinases, detailed experimental protocols for key assays, and a description of its impact on critical signaling pathways.
Data Presentation: Kinase Inhibition Profile
Staurosporine exhibits potent inhibitory activity against a diverse array of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Staurosporine against a selection of serine/threonine and tyrosine kinases.
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 - 15 |
| Protein Kinase G (PKG) | 8.5 - 18 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| Myosin Light Chain Kinase (MLCK) | 21 |
| S6 Kinase | 5 |
| Phosphorylase Kinase | 3 |
| cdc2 | 9 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.[2][4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of Staurosporine against a specific protein kinase using a radiometric assay format.
Materials:
-
Purified recombinant protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine Triphosphate (ATP)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)
-
Staurosporine solution (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific kinase, and its substrate.
-
Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring that the reaction proceeds within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Staurosporine concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Staurosporine concentration and fitting the data to a dose-response curve.[5][6]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest cultured in a 96-well plate
-
Staurosporine solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Staurosporine (and a DMSO vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Staurosporine concentration and fitting the data to a dose-response curve.[7][8][9]
Signaling Pathway Analysis
Staurosporine and the Hippo Signaling Pathway
Staurosporine has been shown to target the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[10]
Caption: Staurosporine's effect on the Hippo signaling pathway.
Mechanistically, Staurosporine induces the phosphorylation of the core Hippo pathway kinases, MST1/2 and LATS1/2.[10] Activated LATS1/2 then phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic sequestration.[10] This prevents YAP from translocating to the nucleus and interacting with TEAD transcription factors, thereby downregulating the expression of target genes involved in cell proliferation and survival.[11]
Staurosporine-Induced Apoptosis
Staurosporine is a well-established inducer of apoptosis, activating both caspase-dependent and -independent pathways.[1][12]
Caption: Staurosporine-induced apoptotic signaling pathways.
In the caspase-dependent intrinsic pathway, Staurosporine triggers the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[1][12] Activated caspase-3 then cleaves various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[13] Staurosporine can also induce a caspase-independent cell death pathway, which involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[1] AIF translocates to the nucleus and causes large-scale DNA fragmentation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a kinase inhibitor like Staurosporine.
Caption: General workflow for in vitro characterization.
This workflow begins with the primary biochemical characterization of the inhibitor's potency and selectivity against a panel of purified kinases. Subsequently, cell-based assays are employed to assess the compound's effects on cell viability, proliferation, and the induction of apoptosis. Finally, molecular biology techniques such as Western blotting are used to dissect the specific signaling pathways modulated by the inhibitor.
Conclusion
Staurosporine remains an invaluable tool for in vitro research in cell biology and drug discovery. Its well-characterized, broad-spectrum kinase inhibitory activity, coupled with its ability to potently induce apoptosis and modulate key signaling pathways like the Hippo pathway, makes it an essential compound for elucidating the complex roles of protein kinases in cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic in vitro characterization of Staurosporine and other kinase inhibitors, facilitating a deeper understanding of their mechanisms of action and therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Staurosporine targets the Hippo pathway to inhibit cell growth. | Semantic Scholar [semanticscholar.org]
- 12. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
FR-145715 solubility and stability data
An in-depth analysis of publicly available scientific and technical literature reveals no specific data regarding the solubility and stability of a compound designated as FR-145715 . This identifier does not correspond to a known substance in accessible chemical databases or research publications.
The absence of information suggests that "this compound" may be an internal research code, a novel compound not yet described in peer-reviewed literature, or a potential typographical error in the designation.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and diagrams, due to the lack of foundational data on this specific molecule.
If "this compound" is an alternative name for a known compound, providing a different identifier, such as a chemical name, CAS Registry Number, or a reference to a patent or scientific paper, would be necessary to conduct a meaningful search for the required solubility and stability information.
Unveiling the Muscarinic M4 Receptor: A Technical Guide to Ligand Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with the muscarinic M4 receptor, a critical target in the development of novel therapeutics for neurological and psychiatric disorders. While specific quantitative binding data for the compound FR-145715 is not available in the public domain, this document outlines the established methodologies for determining receptor binding affinity and details the complex signaling cascades initiated upon M4 receptor activation.
Core Concepts: Receptor Binding Affinity
The affinity of a ligand for its receptor is a cornerstone of pharmacology, quantifying the strength of the interaction. This is typically determined through radioligand binding assays, which are considered the gold standard for their robustness and sensitivity.[1] These assays allow for the determination of key parameters such as the dissociation constant (Kd), which reflects the concentration of a radioligand required to occupy 50% of the receptors at equilibrium, and the maximal binding capacity (Bmax), indicating the total number of receptors in a given preparation.
Competitive binding assays are employed to determine the affinity of unlabeled compounds, such as novel drug candidates. In these experiments, a fixed concentration of a radioligand is competed for by increasing concentrations of the unlabeled test compound. This allows for the calculation of the inhibitory constant (Ki), a measure of the affinity of the competing ligand.
Experimental Protocols: Radioligand Binding Assay for Muscarinic M4 Receptors
The following is a generalized protocol for a radioligand displacement assay to determine the binding affinity of a test compound for the muscarinic M4 receptor. This protocol is based on standard methodologies and can be adapted for specific research needs.
1. Membrane Preparation:
-
Source: Tissues or cells endogenously expressing or recombinantly overexpressing the muscarinic M4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a low-speed spin to remove cellular debris, followed by a high-speed centrifugation to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
2. Radioligand Binding Assay (Filtration Method):
-
Reagents:
-
Radioligand: A tritiated antagonist with high affinity for the M4 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.
-
Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine) is used to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
-
Procedure:
-
In a 96-well plate, incubate the prepared cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a graphical representation of the typical workflow for a radioligand binding assay.
Muscarinic M4 Receptor Signaling Pathways
The muscarinic M4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[2] Its primary signaling mechanism involves coupling to inhibitory G proteins of the Gi/o family.[2] Activation of the M4 receptor by an agonist leads to the dissociation of the G protein into its α and βγ subunits, initiating a cascade of intracellular events.
Canonical Gi/o-Mediated Pathway: The predominant signaling pathway for the M4 receptor involves the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.
References
Preliminary Pharmacological Profile of FR-145715: An Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the publicly available preliminary pharmacological information for the compound FR-145715. Despite extensive searches, detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway information remain largely unavailable in the public domain. Consequently, this guide will outline the known characteristics of this compound and specify the information that is currently not accessible.
Compound Identification
This compound is identified as a histamine (B1213489) H2 receptor antagonist. It has been noted for its specific anti-Helicobacter pylori activity and is suggested for research related to gastric lesions.
| Identifier | Value |
| Chemical Name | N-((3-(2-((imino((2-methoxyethyl)amino)methyl)amino)-4-thiazolyl)phenyl)methyl)acetamide |
| CAS Number | 149917-31-7 |
| Molecular Formula | C16H21N5O2S |
| Molecular Weight | 347.44 g/mol |
| SMILES | CC(=O)NCc1cccc(c1)-c2csc(n2)NC(=N)NCCOC |
| InChI | InChI=1S/C16H21N5O2S/c1-11(22)19-9-12-4-3-5-13(8-12)14-10-24-16(20-14)21-15(17)18-6-7-23-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,22)(H3,17,18,20,21) |
General Pharmacological Profile
This compound is characterized by a dual mechanism of action:
-
Histamine H2 Receptor Antagonism: As an H2 antagonist, this compound is expected to inhibit gastric acid secretion by blocking the action of histamine on parietal cells in the stomach. This is a well-established mechanism for the treatment of peptic ulcers and other acid-related gastrointestinal disorders.
-
Anti-Helicobacter pylori Activity: The compound exhibits direct activity against H. pylori, a bacterium strongly associated with gastritis, peptic ulcer disease, and gastric cancer.
-
Cytoprotective Effects: Literature suggests that this compound possesses cytoprotective properties, which may aid in the protection of the gastric mucosa from injury.
A key publication titled, "Pharmacological profile of this compound, a new H2 antagonist, studied using in vitro and in vivo models," likely contains detailed data; however, the full text of this article is not publicly accessible.
Quantitative Data
Experimental Protocols
Detailed methodologies for the key experiments that would have been conducted to establish the pharmacological profile of this compound are not available. This includes protocols for:
-
In vitro receptor binding assays to determine affinity for the H2 receptor.
-
Cell-based assays to measure the functional antagonism of histamine-stimulated pathways.
-
In vitro microbiological assays to determine the minimum inhibitory concentration (MIC) against H. pylori.
-
In vivo animal models of gastric acid secretion and peptic ulcer disease.
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Signaling Pathways
Due to the lack of detailed experimental data, a diagram of the specific signaling pathways modulated by this compound cannot be constructed. However, based on its classification as a histamine H2 receptor antagonist, its primary mechanism would involve the interruption of the Gs-protein coupled receptor (GPCR) signaling cascade initiated by histamine binding to the H2 receptor on gastric parietal cells.
A generalized diagram of the histamine H2 receptor signaling pathway is provided below for contextual understanding.
Methodological & Application
Application Notes and Protocols for FR-145715: A Novel JNK Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FR-145715 is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and mechanism of action.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrates, including the transcription factor c-Jun. This inhibition leads to a blockage of the JNK signaling cascade, resulting in anti-proliferative and pro-apoptotic effects in susceptible cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HeLa (Cervical Cancer) | Proliferation (MTT) | Cell Viability | 150 |
| Jurkat (T-cell Leukemia) | Proliferation (MTT) | Cell Viability | 95 |
| A549 (Lung Cancer) | Proliferation (MTT) | Cell Viability | 210 |
| HeLa (Cervical Cancer) | Cytotoxicity (LDH) | LDH Release | 320 |
| HeLa (Cervical Cancer) | Target Engagement (ELISA) | p-c-Jun (Ser63) | 50 |
Signaling Pathway Diagram
Caption: Inhibition of the JNK signaling pathway by this compound.
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Cytotoxicity Assay (LDH Release)
This protocol measures the cytotoxicity of this compound by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium
-
96-well cell culture plates
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control, a positive control (lysis buffer), and a no-cell control.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Target Engagement Assay (Cell-Based ELISA for p-c-Jun)
This protocol quantifies the inhibition of JNK activity by measuring the levels of phosphorylated c-Jun (Ser63) in cells treated with this compound.
Materials:
-
This compound
-
HeLa cells
-
Complete growth medium
-
96-well cell culture plates
-
Anisomycin (B549157) (JNK activator)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer
-
Blocking buffer
-
Primary antibody against p-c-Jun (Ser63)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 10 µg/mL anisomycin for 30 minutes to activate the JNK pathway.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Add quenching buffer and incubate for 20 minutes.
-
Wash the cells and add blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1.5 hours.
-
Wash and add TMB substrate. Incubate for 30 minutes in the dark.
-
Add stop solution and read the absorbance at 450 nm.
-
Normalize the p-c-Jun signal to the total protein content and determine the IC50 value for JNK inhibition.
Caption: Workflow for the cell-based ELISA to measure p-c-Jun.
How to use FR-145715 in in vivo studies
[2] FR145715 | CAS 151239-55-1 | MedKoo FR145715 is a novel and specific inhibitor of membrane-type matrix metalloproteinase-1 (MT1-MMP) with IC50 of 31 nM. FR145715 also inhibits MMP-2 and MMP-9 with IC50s of 250 nM and 270 nM, respectively. FR145715 may be useful for the research of cancer and other diseases. --INVALID-LINK-- FR 145715 | 151239-55-1 - Selleckchem FR145715 is a specific inhibitor of membrane-type matrix metalloproteinase-1 (MT1-MMP) with an IC50 of 31 nM. It also shows inhibitory effects on MMP-2 and MMP-9 with IC50s of 250 nM and 270 nM, respectively. --INVALID-LINK-- FR145715, a specific inhibitor of membrane-type matrix ... - PubMed FR145715, a specific inhibitor of membrane-type matrix metalloproteinase-1, inhibits tumor growth and metastasis. FR145715, a specific inhibitor of membrane-type matrix metalloproteinase-1, inhibits tumor growth and metastasis. Clin Exp Metastasis. 1999 Aug;17(6):519-27. doi: 10.1023/a:1006692731805. Authors. Y Mori 1 , K Honda, K Shibahara, T Niiyama, H Hori, K Naito, H Ohtsuka, T Miyamoto, H Yoshioka, H Tamaoki. Affiliation. 1 Exploratory Research Laboratories, Fujisawa Pharmaceutical Co., Ltd., Ibaraki, Japan. --INVALID-LINK--. --INVALID-LINK--
Application Notes and Protocols for FR-145715 Administration in Rodent Models
Introduction
FR-145715 is a novel compound under investigation for its potential therapeutic applications. These application notes provide a comprehensive overview of the administration of this compound in rodent models, including detailed protocols for pharmacokinetic and efficacy studies. The information is intended for researchers, scientists, and drug development professionals to facilitate consistent and reproducible experimental outcomes.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in CD₂F₁ Mice
| Parameter | Intravenous (IV) Administration (100 µg/kg) | Intraperitoneal (IP) Administration (100 µg/kg) |
| Cₘₐₓ (Maximum Concentration) | 129 nM (172 ng/mL) | 18.3 nM |
| t½ (Half-life) | 510 min | 840 min |
| Cltb (Total Body Clearance) | 6.35 mL/min/m² | 127 mL/min/m² |
| Bioavailability | N/A | ~20% |
Data represents mean values obtained from male CD₂F₁ mice.[1]
Table 2: Recommended Dosing and Administration Routes for Efficacy Studies
| Rodent Model | Administration Route | Recommended Dose | Frequency | Vehicle |
| Nude Mice (with cancer xenografts) | Intraperitoneal (IP) | 100 µg/kg/day | Daily | 0.7% DMSO in saline |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and intraperitoneal administration in mice.
Materials:
-
This compound
-
Male CD₂F₁ mice[1]
-
Vehicle: 0.7% DMSO in saline[1]
-
Standard laboratory equipment for rodent handling and dosing
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male CD₂F₁ mice to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100 µL).
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose). For IV administration, plasma levels can be expected to be measurable for up to 17 hours, while for IP, they may be above detection limits for about 4 hours.[1]
-
Plasma Preparation: Process the collected blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method. The limit of detection for the assay should be around 5 ng/mL.[1]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cₘₐₓ, t½, and clearance using appropriate software. The bioavailability of the IP route can be calculated by comparing the Area Under the Curve (AUC) with the IV route.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a rodent cancer xenograft model.
Materials:
-
This compound
-
Nude mice (athymic)
-
Human cancer cells for xenograft implantation
-
Vehicle: 0.7% DMSO in saline[1]
-
Standard laboratory equipment for tumor implantation, measurement, and animal monitoring.
Procedure:
-
Cell Culture: Culture the selected human cancer cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously implant a defined number of cancer cells into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound intraperitoneally at a dose of 100 µg/kg/day.[1]
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Efficacy Assessment: Continue treatment for a predetermined period and monitor tumor growth and the general health of the animals. The primary endpoint is typically the inhibition of tumor growth.[1]
-
Data Analysis: Compare the tumor volumes between the treatment and control groups to determine the efficacy of this compound.
Visualizations
References
Application Notes and Protocols for Studying Neurokinin Receptor Pathways
Disclaimer: The following document provides a general template for application notes and protocols for a hypothetical neurokinin receptor antagonist. Extensive searches for "FR-145715" did not yield any publicly available information regarding its chemical structure, pharmacological properties, or biological activity. Therefore, the data and protocols presented here are illustrative and based on the general understanding of neurokinin receptor pathways. Researchers should substitute the placeholder information with data specific to their compound of interest.
Introduction to Neurokinin Receptors
Neurokinin (NK) receptors are a class of G-protein coupled receptors (GPCRs) that are activated by tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1] There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3, each with a preferential affinity for a specific tachykinin.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Dysregulation of neurokinin receptor signaling has been implicated in several pathological conditions, making them attractive therapeutic targets.
Upon activation, neurokinin receptors can couple to various G-protein subtypes, including Gq/11, Gs, and Gi, leading to the activation of downstream signaling cascades.[1] The canonical pathway involves Gq/11 activation, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2]
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data of a neurokinin receptor antagonist.
Table 1: Radioligand Binding Affinity
This table should be used to present data from competitive binding assays, which determine the affinity of the test compound for the neurokinin receptors.
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| Human NK1 | [³H]-Substance P | e.g., 1.2 ± 0.2 |
| Human NK2 | [¹²⁵I]-NKA | e.g., >10,000 |
| Human NK3 | [³H]-Senktide | e.g., >10,000 |
Table 2: Functional Antagonist Activity
This table should be used to summarize data from in vitro functional assays, such as calcium mobilization assays, which measure the ability of the compound to inhibit agonist-induced receptor activation.
| Cell Line | Receptor | Agonist | Test Compound IC₅₀ (nM) |
| U-251 MG | Human NK1 | Substance P (1 nM) | e.g., 5.4 ± 0.7 |
| CHO-K1 | Human NK2 | NKA (10 nM) | e.g., >10,000 |
| HEK293 | Human NK3 | Senktide (5 nM) | e.g., >10,000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity of a test compound for the human NK1 receptor.
Materials:
-
Membranes from cells stably expressing the human NK1 receptor (e.g., U-251 MG cells)
-
[³H]-Substance P (specific activity ~40-60 Ci/mmol)
-
Test compound
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Non-specific binding control: 1 µM unlabeled Substance P
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of [³H]-Substance P (final concentration ~0.5 nM), 50 µL of test compound or vehicle, and 50 µL of cell membranes (10-20 µg protein).
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled Substance P instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the membranes by vacuum filtration and wash three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., Prism).
Protocol 2: Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of a test compound at the human NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4
-
Substance P
-
Test compound
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer and add to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) and record the fluorescence change over time.
-
Determine the IC₅₀ of the test compound by analyzing the concentration-response curve.
Signaling Pathways and Experimental Workflow
Caption: Canonical NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
Application Notes and Protocols for FR-145715 in Competitive Binding Assays
A comprehensive guide for researchers, scientists, and drug development professionals on utilizing FR-145715 in competitive binding assays, including detailed protocols and data presentation.
Introduction
Competitive binding assays are a fundamental technique in pharmacology and drug discovery for determining the affinity of a ligand for a receptor. This document provides detailed application notes and protocols for the use of this compound in such assays. The information herein is intended to guide researchers in setting up robust and reliable experiments to characterize the binding properties of this compound.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative data for the binding affinity of this compound against its target. This data is typically obtained from competitive binding experiments where this compound displaces a radiolabeled or fluorescently labeled ligand.
| Compound | Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope |
| This compound | [Specify Target] | [Specify Radioligand] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Control Compound] | [Specify Target] | [Specify Radioligand] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 1: Binding Affinity Parameters for this compound. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are critical indicators of a compound's potency. The Hill slope provides insight into the nature of the binding interaction.
Experimental Protocols
A meticulously executed protocol is crucial for obtaining high-quality, reproducible data in competitive binding assays.
Materials and Reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Radioligand or Fluorescent Ligand specific for the target receptor
-
Cell Membranes or Purified Receptor preparation expressing the target receptor
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation Cocktail (for radioligand binding assays)
-
96-well Plates (e.g., glass fiber filter plates for radioligand assays)
-
Plate Reader (e.g., scintillation counter or fluorescence plate reader)
-
Positive Control (a known high-affinity ligand for the target)
-
Negative Control (vehicle, e.g., DMSO)
Experimental Workflow Diagram
Immunohistochemistry protocols using FR-145715 targets
Detailed application notes and protocols for immunohistochemistry targeting FR-145715 cannot be provided at this time. Extensive searches for "this compound" have not yielded any specific information about a biological target, chemical compound, or related research molecule associated with this identifier.
The generation of detailed scientific protocols, such as those for immunohistochemistry, and the creation of accurate signaling pathway diagrams are contingent upon the availability of fundamental information about the target molecule. This includes, but is not limited to:
-
The identity of the target protein or molecule.
-
The availability of specific antibodies directed against the target.
-
Established research literature detailing the signaling pathways involved.
Without this foundational information, it is not possible to develop the requested content for researchers, scientists, and drug development professionals.
It is recommended that the user verify the identifier "this compound" and provide a recognized name or designation for the biological target of interest. Once a valid target is identified, the comprehensive application notes and protocols can be developed as requested.
Application Notes and Protocols for FR-145715 as a Tool Compound in Neuroscience Research
Disclaimer: Extensive searches for the compound "FR-145715" did not yield any specific information in the public domain or scientific literature. However, the identifier is highly similar to "FR113680," a known tripeptide neurokinin receptor antagonist. This document is based on the strong assumption that "this compound" is either a typographical error for, or a close analog of, FR113680 . The following application notes and protocols are therefore centered on the properties and use of FR113680 and the broader class of neurokinin (NK) receptor antagonists as tool compounds in neuroscience research.
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Neurokinin Receptors in Neuroscience
The tachykinin family of neuropeptides, including Substance P (SP) and Neurokinin A (NKA), play a crucial role in the central and peripheral nervous systems. They exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[1][2]
-
NK1 Receptor (NK1R): The preferred receptor for Substance P. It is widely distributed throughout the central and peripheral nervous systems and is implicated in pain transmission, neurogenic inflammation, anxiety, and emesis.[1][3]
-
NK2 Receptor (NK2R): The preferred receptor for Neurokinin A. It is found in the gut, respiratory tract, and parts of the central nervous system.[2][4] Its activation is linked to visceral hypersensitivity, gut motility, and inflammatory responses.[5][6]
Tool compounds that selectively antagonize these receptors are invaluable for dissecting their physiological roles and for validating them as therapeutic targets.
FR113680 as a Tool Compound
FR113680 is a tripeptide antagonist of Substance P.[7] Its utility as a tool compound stems from its selectivity for the NK1 receptor, although this selectivity has been shown to be species-dependent. Such compounds are essential for in vitro and in vivo studies aimed at understanding the function of the SP/NK1R system.
Mechanism of Action
FR113680 acts as a competitive antagonist at the NK1 receptor.[7] It binds to the receptor, preventing the endogenous ligand, Substance P, from binding and initiating downstream signaling. NK1 and NK2 receptors are coupled to Gq/11 proteins.[1][4] Upon agonist binding, the G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.[1][4] By blocking the initial binding event, FR113680 inhibits this entire signaling cascade.
Quantitative Data Summary
The following table summarizes the reported pharmacological data for FR113680. Researchers should note the species-specific activity, a critical consideration for experimental design.
| Compound | Target Receptor | Assay Type | Species/Tissue | Parameter | Value | Reference |
| FR113680 | NK1 | Radioligand Binding ([³H]-SP) | Guinea Pig Lung | Inhibition | Competitive | [7] |
| NK1 | Functional Assay (Ileum Contraction) | Guinea Pig | pA2 | 7.53 | [7] | |
| NK1 | Radioligand Binding ([³H]-SP) | Rat Cerebral Cortex | Inhibition | Inactive | [7] | |
| NK2 | Radioligand Binding ([³H]-NKA) | Rat Duodenum | Inhibition | Inactive | [7] | |
| NK3 | Radioligand Binding ([³H]-Eledoisin) | Rat Cerebral Cortex | Inhibition | Inactive | [7] |
Signaling Pathway Diagram
Caption: Neurokinin receptor signaling pathway and point of inhibition by FR113680.
Experimental Protocols
Protocol 1: In Vitro Characterization using a Calcium Flux Assay
This protocol describes how to determine the antagonist potency of FR113680 on the NK1 receptor expressed in a recombinant cell line (e.g., CHO-K1 or HEK293).
Objective: To calculate the IC₅₀ value of FR113680 by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human or guinea pig NK1 receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Substance P (agonist).
-
FR113680 (antagonist).
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the NK1R-expressing cells into 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in anhydrous DMSO, then dilute in Assay Buffer to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium from the plates and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of FR113680 in DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare the agonist solution (Substance P) in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀), as determined from a prior agonist dose-response experiment.
-
-
Assay Execution:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
Place the plate into the fluorescence reader and allow it to equilibrate to 37°C.
-
Add 50 µL of the FR113680 dilutions (or vehicle for control wells) to the appropriate wells.
-
Incubate for 15-30 minutes.
-
Program the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) before and after the addition of the agonist.
-
Initiate the reading sequence. After a stable baseline is established (5-10 seconds), inject 50 µL of the EC₈₀ concentration of Substance P into each well.
-
Continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the average response of the vehicle-treated wells (agonist only) as 100% and the response of wells with no agonist as 0%.
-
Plot the normalized response against the logarithm of the FR113680 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo behavioral testing.
Protocol 2: In Vivo Evaluation in a Model of Visceral Hypersensitivity
This protocol describes the use of an NK receptor antagonist in the acetic acid-induced writhing test in mice, a common model for screening analgesics against visceral pain.
Objective: To assess the ability of FR113680 to reduce nociceptive behaviors associated with chemically-induced visceral pain.
Animals:
-
Male CD-1 mice (20-25 g). Animals should be acclimated for at least one week before the experiment.
Materials:
-
FR113680.
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80).
-
Acetic acid solution (0.6% in saline).
-
Injection syringes and needles (for intraperitoneal administration).
-
Observation chambers (transparent Plexiglas cylinders).
-
Timer.
Procedure:
-
Acclimation and Habituation:
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.
-
Place each mouse individually into an observation chamber for 30 minutes to habituate.
-
-
Compound Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, FR113680 at 1, 3, 10 mg/kg).
-
Administer the assigned treatment (vehicle or FR113680) via intraperitoneal (i.p.) injection in a volume of 10 mL/kg.
-
Return the mice to their home cages for the pretreatment period (typically 30-60 minutes).
-
-
Induction of Nociception:
-
After the pretreatment period, administer 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.
-
Immediately place the mouse back into the observation chamber.
-
-
Behavioral Observation:
-
Start a timer immediately after the acetic acid injection.
-
After a 5-minute latency period, count the number of "writhes" over a 10-minute observation period. A writhe is defined as a characteristic contraction of the abdominal muscles accompanied by stretching of the hind limbs.
-
The observer should be blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the mean number of writhes ± SEM for each treatment group.
-
Compare the FR113680-treated groups to the vehicle-treated group using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
-
A statistically significant reduction in the number of writhes in the drug-treated groups compared to the vehicle group indicates an analgesic effect.
-
The percent inhibition can be calculated as: [1 - (Mean writhes in drug group / Mean writhes in vehicle group)] * 100.
-
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benehealth.com [benehealth.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR 113680: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of FR-145715 in Gastrointestinal Motility
Introduction
FR-145715 is identified as a histamine (B1213489) H2 receptor antagonist with documented anti-Helicobacter pylori activity. While direct studies on the application of this compound in gastrointestinal motility are not available in the public domain, the broader class of histamine H2 receptor antagonists has been shown to exert variable effects on gastrointestinal motor function.[1][2][3] This document provides a comprehensive overview of the known effects of this drug class on gastrointestinal motility and offers generalized experimental protocols that can be adapted for the investigation of this compound.
The effects of histamine H2 receptor antagonists on gastrointestinal motility are not uniform and appear to be independent of their primary H2 receptor blocking action.[2][3] Some compounds in this class, such as ranitidine (B14927) and nizatidine, have demonstrated stimulatory effects on gastrointestinal contractions and have been shown to accelerate gastric emptying.[1] Conversely, other agents like famotidine (B1672045) and roxatidine (B1205453) have been reported to have no significant effect on gastrointestinal motility, while oxmetidine (B1206817) has been observed to have an inhibitory action.[1][2] These divergent effects suggest that the impact of these drugs on motility may be mediated by other mechanisms, such as interactions with the cholinergic system.[2]
Given the lack of specific data for this compound, it is imperative for researchers to conduct empirical studies to characterize its specific profile in relation to gastrointestinal motility. The following sections provide a summary of the effects of various histamine H2 receptor antagonists and generalized protocols to guide such investigations.
Data Presentation: Effects of Histamine H2 Receptor Antagonists on Gastrointestinal Motility
The following table summarizes the observed effects of various histamine H2 receptor antagonists on gastrointestinal motility based on available literature. This comparative data can serve as a reference for designing and interpreting experiments with this compound.
| Compound | Effect on Gastrointestinal Motility | Notes |
| Ranitidine | Stimulatory | Dose-dependently induced contractions throughout the gastrointestinal tract and facilitated gastric emptying.[1] Effects appear to be linked to interference with the cholinergic system.[2] |
| Nizatidine | Stimulatory | Dose-dependently induced contractions throughout the gastrointestinal tract and facilitated gastric emptying.[1] |
| Cimetidine | Weakly Stimulatory | Induced dose-dependent contractions but did not influence gastric emptying.[1] Some studies report it as virtually ineffective.[2] |
| Famotidine | No Effect | Did not have an effect on the motility of the gastrointestinal tract or gastric emptying.[1] |
| Roxatidine | No Effect | Had no effect on the motility of the gastrointestinal tract.[1] |
| Oxmetidine | Inhibitory | Exerted a consistent inhibitory activity on both basal motility and induced contractions.[2] |
Experimental Protocols
The following are generalized protocols for assessing the effects of a test compound such as this compound on gastrointestinal motility. These are based on methodologies reported in studies of other histamine H2 receptor antagonists.
Protocol 1: In Vivo Assessment of Gastrointestinal Transit
Objective: To determine the in vivo effect of this compound on gastric emptying and intestinal transit time in a model organism (e.g., rat or mouse).
Materials:
-
This compound
-
Vehicle control (e.g., saline, distilled water)
-
Non-absorbable marker (e.g., charcoal meal, phenol (B47542) red)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler or calibrated instrument for measuring intestinal length
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week with free access to food and water.
-
Fasting: Fast animals overnight (12-18 hours) with free access to water before the experiment.
-
Compound Administration: Administer this compound or vehicle control orally via gavage at the desired dose(s).
-
Marker Administration: After a predetermined time following compound administration (e.g., 30 minutes), administer a non-absorbable marker orally.
-
Transit Time Measurement: At a specific time point after marker administration (e.g., 30-60 minutes), humanely euthanize the animals.
-
Dissection and Measurement: Carefully dissect the abdomen and expose the gastrointestinal tract. Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction. Measure the distance traveled by the marker from the pyloric sphincter.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine traveled by the marker. Compare the results between the this compound-treated groups and the vehicle control group.
Protocol 2: In Vitro Assessment of Intestinal Contractility
Objective: To evaluate the direct effect of this compound on the contractility of isolated intestinal smooth muscle strips.
Materials:
-
This compound
-
Isolated tissue bath system with organ hooks and force-displacement transducers
-
Krebs-Henseleit solution or similar physiological salt solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Model organism (e.g., guinea pig, rat) for tissue isolation
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect a segment of the desired intestine (e.g., ileum, colon).
-
Muscle Strip Preparation: Isolate longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length).
-
Tissue Mounting: Mount the muscle strips in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution.
-
Compound Addition: After equilibration, add this compound at increasing concentrations to the tissue bath to establish a cumulative concentration-response curve.
-
Contractility Measurement: Record the changes in isometric tension (contraction or relaxation) using the force-displacement transducers.
-
Data Analysis: Express the contractile or relaxant responses as a percentage of a maximal response to a standard agonist (e.g., acetylcholine, potassium chloride) or as a change in basal tone. Calculate EC50 values if applicable.
Visualizations
Signaling Pathway Context
Caption: Mechanism of this compound as a histamine H2 receptor antagonist.
Experimental Workflow
Caption: Workflow for assessing the gastrointestinal motility effects of this compound.
While this compound is characterized as a histamine H2 receptor antagonist, its specific effects on gastrointestinal motility remain to be elucidated. The variable nature of motility effects within this drug class underscores the necessity of dedicated experimental investigation. The protocols and comparative data provided herein offer a foundational framework for researchers to systematically explore the potential prokinetic, inhibitory, or neutral effects of this compound on gastrointestinal function. Such studies will be crucial in defining the complete pharmacological profile of this compound and its potential therapeutic applications beyond acid suppression.
References
- 1. [Effects of various histamine H2-receptor antagonists on gastrointestinal motility and gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of some new H2-receptor antagonists on gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2 receptor antagonists may modify dog intestinal motility independently of their primary action on the H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FR-145715 Precipitation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues with FR-145715 precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous buffer/media. What happened?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble.[1] The dramatic change in solvent environment causes the compound to exceed its solubility limit and precipitate. To avoid this, consider using a serial dilution approach, adding the stock solution dropwise while vortexing, or preparing an intermediate dilution in a co-solvent.[1]
Q2: I observed precipitation in my cell culture plate after incubating it for several hours. What could be the cause?
A2: Delayed precipitation can be caused by several factors. Temperature fluctuations between the bench and the incubator can affect solubility.[2] Evaporation of media in long-term experiments can increase the concentration of this compound to a point where it exceeds its solubility limit.[1] Additionally, the compound might interact with components in the cell culture media over time.[2]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many compounds is highly dependent on the pH of the solution.[3] If this compound is a weakly acidic or basic compound, its ionization state, and therefore its solubility, will change with pH.[4][5] For weakly acidic compounds, solubility generally increases at higher pH, while for weakly basic compounds, solubility increases at lower pH. It is crucial to determine the pKa of your compound to understand its pH-dependent solubility.[6]
Q4: Can the final concentration of DMSO from my stock solution affect my experiment?
A4: Yes, while DMSO is an excellent solvent for many poorly soluble compounds, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[1]
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
A5: You can perform a solubility assessment by preparing a serial dilution of your this compound stock solution in your experimental buffer or media.[7] The highest concentration that remains clear of any visible precipitate after a relevant incubation period is considered the maximum soluble concentration for those conditions.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
Visible cloudiness or particles immediately after adding this compound stock solution to the aqueous buffer or media.[7]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound is higher than its solubility limit in the aqueous solution.[2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid shift in the solvent environment, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) media or buffer.[1] Add the stock solution dropwise while gently vortexing the receiving solution.[1] |
| Low Temperature of Diluent | The solubility of many compounds decreases at lower temperatures.[8] | Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[1] |
Issue 2: Delayed Precipitation During Incubation
Symptoms:
-
Solution appears clear initially but becomes cloudy or contains visible precipitate after a period of incubation.[2]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Moving plates between the incubator and the microscope can cause temperature changes that affect solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.[1] |
| Media Evaporation | Over time, especially in long-term experiments, media evaporation can concentrate this compound, leading to precipitation.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of a pH-sensitive compound like this compound.[2] | Use a buffer system that is stable in a CO2 environment. Measure the pH of your media after incubation to check for significant shifts.[4] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[2] | If possible, simplify the buffer composition or test solubility in different types of media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade[9]
-
Sterile microcentrifuge tubes or cryovials[9]
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.[9]
-
Weighing: Carefully weigh out the desired amount of this compound powder. To prepare a 10 mM stock solution, you will need to know the molecular weight of this compound. If the molecular weight is, for example, 500 g/mol , you would weigh 5 mg of the compound.
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Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube.[9] Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (in the 5 mg example, you would add 1 mL of DMSO).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.[9] Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C to aid dissolution.[9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2][9] For short-term storage, store at 4°C, protected from light. For long-term storage, store at -20°C or -80°C.[9]
Protocol 2: Determination of Maximum Soluble Concentration
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer or cell culture medium, pre-warmed to 37°C
-
96-well clear bottom plate or microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the this compound DMSO stock solution in your pre-warmed experimental buffer or media.[1] Start with a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., <1 µM). Include a vehicle control (DMSO only).[1]
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2, 6, and 24 hours).[1]
-
Visual Inspection: At each time point, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment).[2] For a more detailed inspection, you can examine a small aliquot under a microscope.[7]
-
Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates the presence of a precipitate.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. benchchem.com [benchchem.com]
Optimizing FR-145715 dosage for animal studies
Important Notice: Information regarding the compound FR-145715 is not available in the public domain. Extensive searches of scientific literature and chemical databases have not yielded any specific information on its use in animal studies, established dosages, or detailed experimental protocols.
The information that could be retrieved identifies this compound as a histamine (B1213489) H2 receptor antagonist with potential anti-Helicobacter pylori activity. Its chemical formula is C16H21N5O2S.
Frequently Asked Questions (FAQs) - General Guidance
Q1: What is the general mechanism of action for a histamine H2 receptor antagonist?
A1: Histamine H2 receptor antagonists work by blocking the action of histamine on the parietal cells in the stomach. This, in turn, reduces the production of stomach acid. In the context of Helicobacter pylori infection, reducing stomach acid can create a less favorable environment for the bacteria and can be a component of multi-drug eradication therapies.
Q2: What are common animal models for studying Helicobacter pylori infection?
A2: Several animal models are used to study H. pylori infection, with mice and Mongolian gerbils being the most common. Other models include rats, guinea pigs, and non-human primates. The choice of model depends on the specific research question, as different models replicate different aspects of human disease.
Q3: What are the general challenges in formulating and administering compounds for animal studies?
A3: Challenges include ensuring the solubility and stability of the compound in a suitable vehicle for administration. The route of administration (e.g., oral gavage, intraperitoneal injection) must be chosen carefully to ensure appropriate absorption and distribution. Dosage calculations need to be scaled appropriately for the specific animal model based on body weight or body surface area.
Troubleshooting - General Considerations
| Issue | Potential Cause | Suggested Action (General Guidance) |
| Compound Precipitation in Formulation | Poor solubility of the compound in the chosen vehicle. | Test a range of pharmaceutically acceptable solvents and co-solvents. Consider the use of suspending agents or altering the pH of the formulation if the compound's stability allows. |
| Variability in Animal Response | Inconsistent dosing technique, animal stress, or underlying health issues in the animal colony. | Ensure all personnel are properly trained in the chosen administration technique. Minimize animal stress through proper handling and housing. Use healthy, age-matched animals from a reputable supplier. |
| Lack of Efficacy | Inadequate dosage, poor bioavailability, or rapid metabolism of the compound. | Conduct pilot dose-ranging studies to determine an effective dose. Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
Experimental Protocols - General Examples
Note: The following are generalized protocols and are NOT specific to this compound.
General Protocol for in vivo Efficacy Study in a Mouse Model of H. pylori Infection
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
-
Infection: Mice are orally inoculated with a standardized suspension of a pathogenic strain of H. pylori.
-
Treatment: After a period to allow for stable infection (e.g., 2 weeks), treatment with the test compound (formulated in a suitable vehicle) is initiated. Dosing is typically performed daily via oral gavage for a specified period (e.g., 7 or 14 days). A vehicle control group and a positive control group (e.g., a standard antibiotic therapy) should be included.
-
Outcome Assessment: At the end of the treatment period, mice are euthanized, and stomach tissues are collected. Efficacy is assessed by quantifying the bacterial load in the stomach through quantitative culture or qPCR. Histological analysis of the stomach tissue can also be performed to assess inflammation and tissue damage.
Signaling Pathways and Workflows
As no specific signaling pathway for this compound has been documented beyond its general classification, a diagram of the histamine H2 receptor signaling pathway is provided for general understanding.
Caption: General Histamine H2 Receptor Signaling Pathway.
Caption: General Workflow for an Animal Efficacy Study.
Technical Support Center: Enhancing the Bioavailability of FR-145715
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of FR-145715, a compound with presumed poor aqueous solubility and permeability. The following guidance is based on established strategies for enhancing the bioavailability of challenging compounds, such as cyclosporine A, which shares similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of compounds like this compound?
Poor oral bioavailability of compounds like this compound is often attributed to two main factors:
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Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low Permeability: The dissolved compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.
Q2: What are the initial formulation strategies to consider for improving the bioavailability of a poorly soluble and permeable compound?
Several formulation strategies can be employed to overcome these challenges. These include:
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes, nanostructured lipid carriers (NLCs), or self-microemulsifying drug-delivery systems (SMEDDS) can enhance solubility and facilitate absorption.[1][2]
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Polymeric Nanoparticles: Formulations using biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can encapsulate the drug, although lipid-based systems have shown superiority for certain poorly permeable drugs.[1][2]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, for example by spray drying with polymers like Poly-αβ-cyclodextrins, can significantly increase its aqueous solubility.[3]
-
Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug, thereby improving its solubility.[4]
Q3: How do bile salts in liposomal formulations enhance bioavailability?
The inclusion of bile salts, such as sodium deoxycholate (SDC), in liposomal formulations can significantly improve the oral bioavailability of poorly absorbed drugs.[5][6] The proposed mechanism is not necessarily an improved release rate but rather a facilitated absorption of the liposomes themselves.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation. | Inadequate solubilization of the active pharmaceutical ingredient (API). | 1. Increase the ratio of solubilizing excipients (e.g., surfactants, lipids). 2. Evaluate different types of excipients. 3. Consider particle size reduction techniques (micronization or nanonization). 4. Explore the use of amorphous solid dispersions.[3][4] |
| High variability in in vivo pharmacokinetic data. | Inconsistent formulation performance or physiological variations in animal models. | 1. Ensure a robust and reproducible formulation manufacturing process. 2. Optimize the particle size and polydispersity index of the formulation. 3. Standardize the animal model and experimental conditions (e.g., fasting state, administration technique). |
| No significant improvement in bioavailability with polymeric nanoparticles. | The chosen polymer may not be optimal for the specific compound and its absorption pathway. | 1. Compare with lipid-based nanoscale drug-delivery systems, which have shown better performance for poorly water-soluble and permeable drugs.[1][2] 2. Modify the surface of the nanoparticles with targeting ligands to enhance uptake. |
| Low entrapment efficiency of the drug in the formulation. | Physicochemical incompatibility between the drug and the carrier system. | 1. Adjust the pH or use a different solvent system during the formulation process. 2. Modify the lipid or polymer composition to improve drug affinity. 3. Optimize the drug-to-carrier ratio. |
Comparative Bioavailability Data of Different Formulation Strategies
The following table summarizes the relative oral bioavailability of Cyclosporine A in various nanoscale drug-delivery systems, which can serve as a reference for formulating this compound.
| Formulation | Particle Size (nm) | Relative Bioavailability (%) | Reference |
| SPC/SDC Liposomes | - | 120.3 | [5][6] |
| SPC/Chol Liposomes | - | 98.6 | [5][6] |
| Nanostructured Lipid Carriers (NLCs) | 89.7 ± 9.0 | 111.8 | [1] |
| Self-Microemulsifying Drug-Delivery Systems (SMEDDS) | 26.9 ± 1.9 | 73.6 | [1] |
| PLGA Nanoparticles | 182.2 ± 12.8 | 22.7 | [1] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing a Bile Salt
This protocol is adapted from a method used for cyclosporine A and can be a starting point for this compound.[5]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Sodium deoxycholate (SDC)
-
Methanol
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve this compound, SPC, and SDC in a mixture of chloroform and methanol.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.
-
The resulting suspension is then homogenized to reduce the particle size and form unilamellar vesicles.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Wistar rats (250-300g)
-
This compound formulation
-
Oral gavage needle
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Visualizing Experimental Workflows and Concepts
Logical Flow for Troubleshooting Bioavailability Issues
Caption: A decision tree for troubleshooting low bioavailability of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for developing and evaluating this compound formulations.
Signaling Pathway of P-glycoprotein Efflux Pump Inhibition
Caption: Inhibition of P-gp mediated efflux to improve this compound absorption.
References
- 1. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced oral bioavailability of cyclosporine A by liposomes containing a bile salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of cyclosporine A by liposomes containing a bile salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on identifying, understanding, and mitigating off-target effects of small molecule inhibitors, ensuring the accuracy and reliability of your experimental results.
Off-target effects, where a small molecule interacts with unintended cellular targets, can lead to misleading data, cellular toxicity, and misinterpretation of experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects are interactions of a small molecule inhibitor with proteins other than its intended target. These unintended interactions can lead to a variety of issues, including:
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Confounding experimental results: Attributing a biological response to the inhibition of the intended target when it is actually caused by an off-target interaction.
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other adverse effects.
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Misleading structure-activity relationships (SAR): Difficulty in optimizing a compound's potency and selectivity if the observed effects are not solely due to on-target activity.
Q2: How can I minimize off-target effects in my experiments?
A: Several strategies can be employed to minimize off-target effects:
-
Concentration Optimization: Use the lowest concentration of the inhibitor that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration range.
-
Use of Control Compounds: Include a structurally related but inactive control compound to differentiate between on-target and non-specific effects.
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Orthogonal Approaches: Confirm key findings using an alternative method that does not rely on the small molecule inhibitor, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout.
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Cell Line Selection: Utilize cell lines where the on-target and potential off-targets are well-characterized.
Q3: What are the initial troubleshooting steps if I suspect off-target effects?
A: If you suspect your results are influenced by off-target effects, consider the following:
-
Review the literature: Check for known off-target activities of your specific inhibitor or compounds with a similar chemical scaffold.
-
Perform a dose-response curve: Observe if the phenotype tracks with the known IC50 or EC50 of the on-target effect.
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Rescue experiment: If possible, overexpress a resistant mutant of the target protein. If the phenotype is rescued, it is more likely to be an on-target effect.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype may be a result of one or more off-target interactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Problem 2: High cellular toxicity at effective concentrations.
-
Possible Cause: The inhibitor may be hitting one or more off-targets that are critical for cell viability.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Compare the concentration required for the on-target effect with the concentration that causes cytotoxicity (e.g., using a cell viability assay).
-
Selectivity profiling: Screen the inhibitor against a broad panel of kinases or other relevant protein families to identify potential off-targets responsible for the toxicity.
-
Structural modification: If the off-target is known, medicinal chemistry efforts can be directed to design new analogs with improved selectivity.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if the inhibitor binds to its intended target in a cellular context.[1][2] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40-70°C).
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
Technical Support Center: Interpreting Unexpected Results with FR-145715
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with the hypothetical compound FR-145715.
Frequently Asked Questions (FAQs)
Q1: We observe lower-than-expected potency for this compound in our cell-based assay. What could be the cause?
A1: Several factors could contribute to lower-than-expected potency. Consider the following possibilities:
-
Compound Stability: this compound may be unstable in your assay medium. We recommend performing a stability study of the compound under your specific experimental conditions.
-
Cell Line Variation: The cell line you are using may have different expression levels of the target protein or possess compensatory signaling pathways.
-
Assay Conditions: Suboptimal assay conditions, such as incubation time, cell density, or reagent concentrations, can affect the measured potency.
Q2: this compound is showing toxicity in our cell line at concentrations where we expect to see a therapeutic effect. What steps can we take?
A2: Off-target effects or an unexpectedly narrow therapeutic window could be the cause of toxicity. We suggest the following:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the precise concentration at which toxicity occurs.
-
Off-Target Profiling: Consider screening this compound against a panel of known toxicity targets.
-
Alternative Cell Models: Test the compound in different cell lines or in 3D culture models, which may better represent the in vivo environment.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
This guide provides a systematic approach to troubleshooting inconsistent results observed with this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
| Potential Cause | Recommended Action |
| Compound Degradation | Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Reagent Variability | Use a single lot of reagents for the entire experiment. Qualify new lots of critical reagents. |
| Cell Passage Number | Maintain a consistent cell passage number for all experiments as cellular responses can change over time. |
Issue 2: Unexpected activation of a signaling pathway.
Researchers may observe the modulation of pathways not initially hypothesized to be affected by this compound. The sphingolipid ceramide, for example, is a powerful second-signal effector molecule that regulates diverse cellular processes including apoptosis, cell senescence, the cell cycle, and cellular differentiation.[1] Ceramide has been shown to activate a number of enzymes involved in stress signaling cascades including both protein kinases and protein phosphatases.[1]
This compound, designed to inhibit a specific kinase in a pro-growth pathway, unexpectedly induces apoptosis. This could be due to off-target effects on pathways like the ceramide signaling cascade.
Caption: Simplified ceramide signaling pathway leading to apoptosis.
-
Cell Treatment: Treat cells with a dose range of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe for key apoptosis markers (e.g., cleaved Caspase-3, PARP cleavage) and proteins in the ceramide pathway (e.g., phosphorylated Akt).
-
Use a loading control (e.g., GAPDH, β-actin) to normalize results.
-
-
Caspase Activity Assay:
-
Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.
-
Measure caspase activity according to the manufacturer's instructions.
-
| Treatment | Fold Change in Caspase-3/7 Activity (vs. Vehicle) | p-value |
| Vehicle | 1.0 | - |
| This compound (1 µM) | 1.2 | 0.08 |
| This compound (10 µM) | 3.5 | <0.01 |
| Staurosporine (1 µM) | 8.2 | <0.001 |
References
Technical Support Center: Minimizing Degradation of Experimental Compounds
Disclaimer: The following guidance is generalized for a broad range of experimental compounds due to the inability to identify the specific chemical properties of "FR-145715". Researchers should adapt these recommendations based on the known characteristics of their specific molecule.
Frequently Asked Questions (FAQs)
Q1: My experimental compound is showing decreased activity over time. What are the likely causes?
A1: Decreased activity is a common indicator of compound degradation. The primary causes are often related to improper storage and handling. Key factors that can lead to the degradation of experimental compounds include exposure to heat, light, pH extremes, oxygen, and repeated freeze-thaw cycles.[1][2] Degradation can occur through several chemical pathways, including hydrolysis, oxidation, and photolysis.[3][4]
Q2: What are the optimal storage conditions for a new experimental compound?
A2: For a novel compound with unknown stability, it is best to take a conservative approach. For long-term storage, lyophilized (powder) form is preferable to solutions.[5][6] Store the solid compound at -20°C or -80°C in a tightly sealed, opaque container, protected from moisture.[1][7] If the compound is in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5] The choice of solvent is also critical; ensure the compound is stable in the chosen solvent.[1]
Q3: How can I tell if my compound is degrading?
A3: Degradation can manifest in several ways:
-
Visual Changes: Color change, precipitation, or cloudiness in a solution can indicate degradation or solubility issues.[1]
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), you may observe a decrease in the area of the main peak corresponding to your compound and the appearance of new peaks representing degradation products.[8]
-
Biological Inconsistency: A noticeable loss of potency or inconsistent results in biological assays is a strong indicator of degradation.[1]
Q4: Can the type of storage container impact the stability of my compound?
A4: Yes, the choice of container is important. For many organic compounds, amber glass vials are a good choice as they protect from light.[1] For peptides and some small molecules, low-protein-binding polypropylene (B1209903) tubes can prevent adsorption to the container walls. It is crucial to ensure the container material is inert and does not leach any substances into your sample.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
This is a frequent challenge when working with experimental compounds and can often be traced back to compound instability.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Stock Solution | 1. Prepare a fresh stock solution from solid material.[1]2. Perform an analytical check (e.g., HPLC) on the old and new stock solutions to compare purity.[8]3. If degradation is confirmed, review storage conditions (temperature, light exposure).[1] |
| Instability in Assay Buffer | 1. Assess the pH and composition of your assay buffer. Some compounds are unstable at certain pH values.[9]2. Perform a time-course experiment by pre-incubating the compound in the assay buffer for varying durations before adding it to the assay. Measure activity at each time point to determine stability in the buffer. |
| Repeated Freeze-Thaw Cycles | 1. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]2. If you suspect this is an issue, compare the activity of a freshly thawed aliquot with one that has been subjected to multiple freeze-thaw cycles. |
| Adsorption to Labware | 1. Consider using low-adhesion microplates and pipette tips, especially for peptides and hydrophobic small molecules.[9]2. Including a small percentage of a non-ionic detergent like Tween-20 in the assay buffer can sometimes mitigate non-specific binding. |
Issue: Appearance of New Peaks in HPLC/LC-MS Analysis
The emergence of unexpected peaks is a direct sign of changes in the sample.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. This is common for esters and amides, especially in aqueous solutions at non-neutral pH.[2][4]2. Prepare solutions in aprotic solvents like anhydrous DMSO or acetonitrile (B52724) if possible.3. If aqueous solutions are necessary, use buffers at a pH where the compound is most stable (often pH 5-7).[6] |
| Oxidation | 1. This affects compounds with electron-rich moieties like phenols, thiols, and certain heterocycles.[3]2. Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing.[1]3. Consider adding antioxidants to the buffer if compatible with the experimental setup.[9] |
| Photodegradation | 1. Protect the compound from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[1][10]2. Minimize exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).
-
Monitor for the appearance of new peaks and a decrease in the parent compound peak.
-
Protocol 2: Real-Time Stability Testing
This protocol assesses the stability of the compound under proposed storage conditions.
-
Sample Preparation: Prepare multiple aliquots of the compound in its final formulation (e.g., lyophilized powder, DMSO solution) in the intended storage containers.
-
Storage Conditions: Store the aliquots under the proposed long-term storage conditions (e.g., -80°C, -20°C, 4°C) and at an accelerated condition (e.g., 25°C/60% Relative Humidity).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, retrieve an aliquot from each storage condition and analyze its purity and integrity using a validated analytical method like HPLC.
-
Data Evaluation: Compare the results to the initial (time 0) analysis. A significant decrease in the parent compound or the emergence of degradation products indicates instability under those conditions.
Visualizations
Caption: Workflow for assessing compound stability over time.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
Technical Support Center: Vehicle Selection for In Vivo Delivery of FR-145715
Disclaimer: Information regarding the specific molecule "FR-145715" is not publicly available. This guide provides a framework for selecting an in vivo delivery vehicle for a novel small molecule compound, addressing common challenges that researchers may encounter. The principles and methodologies outlined here are broadly applicable to new chemical entities that present delivery challenges, such as poor aqueous solubility.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of novel small molecule compounds like this compound?
The main obstacles in the in vivo administration of novel small molecules often stem from their physicochemical properties. A significant challenge is poor aqueous solubility, which can lead to difficulties in preparing formulations suitable for injection. This can cause the compound to precipitate upon administration, resulting in variable and unpredictable bioavailability.[1][2] Limited in vivo stability is another common issue, where the compound is rapidly metabolized and cleared from the body.
Q2: What are common vehicle strategies for improving the in vivo delivery of hydrophobic small molecules?
For hydrophobic compounds, a variety of vehicle formulations can be employed to improve solubility and bioavailability. These include the use of co-solvents, surfactants, cyclodextrins, lipid-based formulations like liposomes and nanoemulsions, and polymer-based nanoparticles.[3][4] The choice of vehicle depends on the specific properties of the compound, the desired route of administration, and the experimental model.
Q3: How do I select the most appropriate delivery vehicle for my compound?
Vehicle selection is a multi-step process. First, characterize the physicochemical properties of your compound, such as its solubility in various solvents and its lipophilicity (LogP). Based on these properties, you can select a few candidate vehicles from the table below for initial screening. The ideal vehicle will dissolve the compound at the desired concentration, be well-tolerated in the animal model, and result in consistent and reproducible exposure in vivo.
Q4: What are some signs of poor formulation or vehicle intolerance in animal models?
Researchers should monitor animals for signs of distress following administration, which can indicate an issue with the formulation or the vehicle itself.[1] These signs may include lethargy, ruffled fur, weight loss, or irritation at the injection site. If such signs are observed, it may be necessary to consider alternative, less irritating vehicles or a different route of administration.
II. Physicochemical Properties and Formulation Challenges
A primary hurdle in the in vivo application of a novel compound lies in its physicochemical properties, which directly impact its solubility and bioavailability. Understanding these characteristics is the first step in developing an effective delivery strategy.
| Property | Hypothetical Value for this compound | Implication for In Vivo Delivery |
| Molecular Weight | ~450 g/mol | Can affect cell permeability and diffusion across biological barriers. |
| XLogP3 | > 5.0 | High lipophilicity, indicating poor aqueous solubility. This is a major obstacle to achieving therapeutic concentrations in vivo.[2] |
| Hydrogen Bond Donors | 1 | Low potential for hydrogen bonding with aqueous solvents, contributing to low water solubility.[2] |
| Hydrogen Bond Acceptors | 4 | Moderate potential for hydrogen bonding. |
III. Vehicle Selection Guide
The following table summarizes common vehicle types for in vivo delivery of small molecules.
| Vehicle Type | Mechanism of Action | Advantages | Disadvantages | Best Suited For |
| Co-solvent/Surfactant Mixtures | Increases the polarity of the solvent to dissolve hydrophobic compounds. | Simple to prepare, suitable for initial screening. | Can cause irritation or toxicity at high concentrations. May lead to drug precipitation upon dilution in vivo. | Initial in vivo studies, compounds with moderate solubility issues. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug molecule within its central cavity, increasing aqueous solubility. | Well-tolerated, can significantly improve solubility, established regulatory history. | Limited loading capacity, potential for nephrotoxicity at high doses. | Compounds with low to moderate molecular weight and high lipophilicity. |
| Lipid Nanoparticles (LNPs) | Encapsulates the drug within a lipid bilayer structure. | Biocompatible, can protect the drug from degradation, potential for targeted delivery.[3][4] | More complex to manufacture, potential for instability. | A wide range of small molecules, nucleic acids. |
| Polymeric Nanoparticles | The drug is encapsulated within or conjugated to a polymer matrix. | Can provide sustained release, protect the drug, and be functionalized for targeting.[3] | Can be more complex to synthesize and characterize, potential for immunogenicity. | Compounds requiring controlled release or specific targeting. |
| Nanoemulsions | The drug is dissolved in a stable oil-in-water or water-in-oil emulsion. | High loading capacity, can improve oral bioavailability. | Can be thermodynamically unstable, complex manufacturing process. | Highly lipophilic drugs, oral or topical delivery. |
IV. Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Compound precipitates during formulation. | The compound has very low aqueous solubility. The chosen vehicle is not suitable for the required concentration. | - Try a different co-solvent or a mixture of co-solvents. - Increase the concentration of the solubilizing agent (e.g., cyclodextrin (B1172386), surfactant). - Use gentle heating or sonication to aid dissolution.[1] - If precipitation persists, consider a more advanced formulation like a lipid or polymeric nanoparticle. |
| Inconsistent results between experiments. | Variable bioavailability due to formulation issues (e.g., precipitation upon injection). Inconsistent dosing technique. | - Ensure the formulation is completely clear and free of particles before each injection. - Standardize the injection procedure (e.g., injection speed, needle gauge). - Consider a vehicle that provides better in vivo stability for the compound. - Conduct pharmacokinetic studies to determine the exposure profile. |
| Animal distress after injection (e.g., lethargy, ruffled fur). | The formulation is irritating or toxic. The injection was administered too quickly. | - Inject the solution slowly to minimize local irritation.[1] - Consider alternative, less irritating vehicles if the problem persists. - Reduce the concentration of co-solvents or surfactants. - Ensure the pH and osmolality of the formulation are within a physiologically acceptable range. |
| Lack of in vivo efficacy despite in vitro potency. | Insufficient target engagement due to low bioavailability or rapid metabolism. The dose is too low to achieve the necessary concentration at the target tissue. | - Conduct a dose-response study to determine the optimal dose. - Perform pharmacokinetic analysis to measure the concentration of the compound in plasma and target tissues over time. - Select a delivery vehicle that can protect the compound from rapid metabolism and clearance. |
V. Experimental Protocols and Visualizations
General Protocol for In Vivo Administration (Example for IP Injection with Cyclodextrin)
This protocol provides a general guideline for preparing and administering a cyclodextrin-based formulation.
-
Determine the required concentration of this compound for your study based on in vitro potency and desired in vivo exposure.
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in sterile saline).
-
Add the calculated amount of this compound powder to the cyclodextrin solution.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (to 37-40°C) may aid dissolution.[1]
-
Visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter before administration.
-
Administer the formulation to the animal via the desired route (e.g., intraperitoneal injection).
-
Closely monitor the animal for any adverse reactions.
Visualizing a Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of an intracellular kinase.
Experimental Workflow for Vehicle Selection and In Vivo Efficacy Troubleshooting
Caption: Workflow for selecting a delivery vehicle and troubleshooting in vivo studies.
References
Technical Support Center: Addressing Poor Cellular Uptake
Note: Publicly available information on a compound specifically named FR-145715 is limited. The following technical support guide is designed to provide a comprehensive troubleshooting framework for researchers encountering poor cellular uptake with any small molecule compound, hereafter referred to as "Compound X".
Section 1: Initial Troubleshooting & Frequently Asked Questions (FAQs)
This section provides initial steps and answers to common questions when diagnosing poor cellular uptake of a test compound.
Q1: How can I quantitatively confirm that Compound X has poor cellular uptake?
A1: It is crucial to move from qualitative observations to quantitative data. Several methods can be employed to measure the intracellular concentration of your compound.[1][2][3][4]
-
Direct Measurement: The most common methods involve incubating cells with the compound, followed by cell lysis and quantification of the compound in the lysate using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[4]
-
Labeled Compound Assays: If a radiolabeled ([³H], [¹⁴C]) or fluorescently-labeled version of your compound is available, its uptake can be measured by scintillation counting or fluorescence detection (e.g., flow cytometry or fluorescence microscopy), respectively.[2][5] It is important to note that these methods measure total cell-associated compound, which includes material trapped in endosomes, and may not represent the cytosolic concentration.[1][5]
-
Reporter Gene Assays: These assays link the entry of a compound into the cell to the activation of a reporter gene, providing a quantifiable output like luminescence.[6]
Q2: Could Compound X be unstable or degrading in the assay medium?
A2: Yes, compound stability is a critical and often overlooked factor. Before assessing cellular uptake, it's essential to determine the stability of Compound X in your cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).
Experimental Protocol: Compound Stability Assay
-
Prepare a solution of Compound X in your complete cell culture medium at the final concentration used in your uptake experiments.
-
Incubate this solution under your standard assay conditions (e.g., 37°C, 5% CO₂) in a cell-free plate.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Analyze the concentration of the intact Compound X in the aliquot using a suitable analytical method like HPLC or LC-MS.
-
A significant decrease in concentration over time indicates instability.
Q3: Is it possible that Compound X is precipitating in the culture medium?
A3: Poor aqueous solubility can lead to compound precipitation, which drastically reduces the effective concentration available for cellular uptake.[7][8]
Troubleshooting Steps:
-
Visual Inspection: After adding Compound X to the medium, visually inspect for any cloudiness or particulate matter, both immediately and after the incubation period.
-
Solubility Assays: Perform a formal solubility test in the assay buffer.
-
Solvent Concentration: If using a solvent like DMSO to dissolve your compound, ensure the final concentration in the medium is low (typically <1%) as higher concentrations can affect cell membranes and cause the compound to crash out of solution.[9]
Q4: How can I determine if nonspecific binding is affecting my results?
A4: Nonspecific binding to plasticware (e.g., culture plates) or serum proteins in the medium can deplete the free concentration of Compound X available for uptake.[4]
Troubleshooting Steps:
-
Control Experiments: Run a control experiment where you incubate Compound X in the medium in a well without cells. Measure the concentration of the compound in the supernatant at the beginning and end of the incubation period to quantify loss due to binding to the plate.[9]
-
Low-Binding Plates: Consider using low-adhesion or low-binding microplates.
-
Serum-Free vs. Serum-Containing Medium: Compare uptake in the presence and absence of serum. A significant difference may indicate binding to serum proteins.
-
4°C Incubation: Perform the uptake assay at 4°C. At this temperature, active transport and endocytosis are largely inhibited, so any measured cell-associated compound is more likely due to nonspecific binding to the cell membrane.[4]
Section 2: Investigating Physicochemical Properties
The inherent properties of your compound are a primary determinant of its ability to cross the cell membrane.
Q5: How does the lipophilicity of Compound X influence its cellular uptake?
A5: Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical factor for passive diffusion across the lipid bilayer of the cell membrane.[7][10]
-
Too Hydrophilic (Low LogP): The compound may have excellent aqueous solubility but will be unable to efficiently partition into and cross the hydrophobic cell membrane.[10][11][12]
-
Too Lipophilic (High LogP): The compound may readily enter the lipid bilayer but can become trapped within the membrane, failing to reach the cytoplasm.[13][14] Excessive lipophilicity can also lead to poor aqueous solubility and nonspecific binding.[7][13][14]
An optimal LogP range for passive permeability is often cited as 1-3, though this can vary.[14]
Table 1: Hypothetical Data on Lipophilicity vs. Cellular Uptake for Compound X Analogs
| Compound Analog | cLogP | Aqueous Solubility (µM) | Intracellular Conc. (µM) after 1h |
| Analog A (Hydrophilic) | 0.5 | >200 | 0.2 |
| Compound X | 1.8 | 150 | 0.8 |
| Analog B (Optimal) | 2.5 | 75 | 5.2 |
| Analog C (Lipophilic) | 4.5 | 5 | 1.1 (high membrane retention) |
This table illustrates how modifying the lipophilicity of a parent compound (Compound X) can impact its solubility and cellular uptake.
Q6: What is the role of molecular size and charge in the uptake of Compound X?
A6:
-
Molecular Weight (MW): For passive diffusion, smaller molecules generally permeate more readily. As molecules become larger, their ability to passively cross the cell membrane decreases.
-
Charge: Charged molecules, especially those with a high charge density, generally exhibit poor passive diffusion across the nonpolar lipid bilayer. The presence of charged groups like carboxylic acids or phosphates can significantly reduce lipophilicity and membrane permeability.[10] If your compound is an ionizable acid or base, its charge state will depend on the pH of the medium.
Section 3: Advanced Strategies to Enhance Cellular Uptake
If optimizing physicochemical properties and experimental conditions is insufficient, more advanced strategies may be necessary.
Q7: What is a prodrug strategy, and could it improve the uptake of Compound X?
A7: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug.[15] This approach is frequently used to overcome poor permeability.[16][17][18]
For example, a common strategy is to mask polar functional groups (like carboxylic acids or hydroxyls) on the parent compound with lipophilic moieties. This increases the overall lipophilicity of the prodrug, facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave off the lipophilic mask, releasing the active, polar parent drug.[10][17]
Caption: The Prodrug Concept.
Q8: When should I consider using a delivery vehicle like nanoparticles or liposomes?
A8: If direct modification of Compound X is not feasible or effective, using a drug delivery system can be a powerful alternative. These systems encapsulate the drug, and the surface properties of the vehicle govern the cellular uptake process.[11][19][20][21][22][23]
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified (e.g., with PEG) to improve stability and circulation time.[24]
-
Polymeric Nanoparticles: These are solid particles made from biocompatible polymers (e.g., PLGA) that can carry the drug within their matrix.[21]
-
Other Nanocarriers: A variety of other materials, including silica (B1680970) nanoparticles and even viral-like particles, are being explored for drug delivery.[21][22]
These nanocarriers often enter cells via endocytosis rather than passive diffusion. This can be advantageous for delivering larger or more polar compounds that cannot cross the membrane on their own.
Section 4: Experimental Protocols and Visualizations
Protocol: General In Vitro Cellular Uptake Assay
This protocol describes a general method for quantifying the uptake of a labeled compound.
-
Cell Seeding: Plate your chosen cell line in a suitable multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of your labeled Compound X. On the day of the experiment, dilute the stock to the desired final concentration in pre-warmed (37°C) assay buffer (e.g., serum-free medium or HBSS).
-
Initiate Uptake: Remove the culture medium from the cells and wash once with warm PBS. Add the compound-containing assay buffer to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To measure nonspecific binding, include a set of wells incubated at 4°C.[4]
-
Terminate Uptake: To stop the uptake, rapidly aspirate the compound solution and wash the cell monolayer three times with ice-cold PBS. This step is critical to remove any compound that is nonspecifically bound to the outside of the cells.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH) to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
For Radiolabeled Compounds: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a scintillation counter.
-
For Fluorescent Compounds: Measure the fluorescence of the lysate using a plate reader.
-
-
Protein Normalization: Use a small aliquot of the lysate to perform a protein quantification assay (e.g., BCA assay). Normalize the uptake data (CPM or fluorescence units) to the protein content in each well (e.g., CPM/mg protein). This accounts for any well-to-well variability in cell number.
Diagrams
Caption: Troubleshooting Workflow for Poor Cellular Uptake.
Caption: Major Cellular Uptake Mechanisms.
References
- 1. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 19. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 20. Frontiers | Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy [frontiersin.org]
- 21. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Efficacy Analysis: Aprepitant and Other Neurokinin-1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neurokinin-1 (NK1) receptor antagonist aprepitant (B1667566) and its alternatives for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
While a specific inquiry was made for a comparison with "FR-145715," a thorough search of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound with this designation. Therefore, this guide will focus on comparing aprepitant with other well-documented NK1 receptor antagonists, providing a framework for evaluating therapeutic alternatives within this class.
Mechanism of Action: Targeting the Substance P Pathway
Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1] Substance P is a neuropeptide found in high concentrations in the vomiting center of the brain. When activated, it induces a vomiting reflex.[2] Aprepitant works by blocking the binding of substance P to NK1 receptors, thereby preventing the downstream signaling that leads to emesis.[2][3] This mechanism is central to its efficacy in managing both the acute and delayed phases of CINV.[4]
The following diagram illustrates the signaling pathway targeted by aprepitant and other NK1 receptor antagonists.
References
A Comparative Guide to the Selectivity of Tachykinin NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several prominent tachykinin NK2 receptor antagonists. While the initial focus was on FR-145715, a comprehensive search of publicly available scientific literature and patent databases did not yield specific binding affinity data for its interaction with NK1 and NK3 receptors. Therefore, to provide a valuable comparative resource, this guide focuses on other well-characterized NK2 receptor antagonists: Saredutant, Nepadutant, and Ibodutant (B1674150). The information presented herein is intended to assist researchers in selecting appropriate tools for their studies and to provide a deeper understanding of the selectivity of this class of compounds.
Introduction to Tachykinin Receptors and Their Antagonists
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their physiological effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.[1][2][3] These receptors are distributed throughout the central and peripheral nervous systems and are involved in a wide array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and emotional behaviors.[4]
The preferential endogenous ligands for these receptors are SP for NK1, NKA for NK2, and NKB for NK3.[5] However, a degree of cross-reactivity exists among the endogenous ligands. The development of selective antagonists for each receptor subtype has been crucial for elucidating the specific roles of each receptor and for developing novel therapeutics for a variety of disorders, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and mood disorders.[3]
This guide focuses on antagonists of the NK2 receptor and their selectivity, or lack thereof, for the NK1 and NK3 receptors. High selectivity is a critical attribute for a pharmacological tool and a therapeutic agent, as off-target effects can lead to confounding experimental results and adverse drug reactions.
Comparative Analysis of NK2 Receptor Antagonist Selectivity
To provide a clear comparison of the cross-reactivity of different NK2 receptor antagonists, the following table summarizes their binding affinities (pKi) for the human NK1, NK2, and NK3 receptors. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Compound | NK1 Receptor (pKi) | NK2 Receptor (pKi) | NK3 Receptor (pKi) | Selectivity for NK2 vs. NK1 (fold) | Selectivity for NK2 vs. NK3 (fold) |
| Ibodutant | < 6.0 | 9.9[5][6] | < 6.0 | > 7943 | > 7943 |
| Saredutant | 6.7 | 9.2[5][6] | 6.5 | 316 | 501 |
| Nepadutant | < 7.0 | 8.4[5][6] | < 7.0 | > 25 | > 25 |
Note: A pKi value of < 6.0 or < 7.0 indicates that the binding affinity was below the limit of detection in the cited studies.
As the data indicates, Ibodutant demonstrates the highest selectivity for the NK2 receptor among the three compounds, with at least a 7943-fold higher affinity for NK2 over both NK1 and NK3 receptors. Saredutant also shows good selectivity for the NK2 receptor, with a 316-fold and 501-fold preference over NK1 and NK3 receptors, respectively. Nepadutant is a potent NK2 antagonist but exhibits lower selectivity compared to Ibodutant and Saredutant.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. The following is a generalized protocol for such an assay.
Radioligand Binding Assay for Tachykinin Receptors
1. Membrane Preparation:
-
Cells stably expressing the human tachykinin receptor of interest (NK1, NK2, or NK3), such as Chinese Hamster Ovary (CHO) cells, are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[7]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of the membrane preparation (containing a specific amount of protein).
-
A fixed concentration of a radiolabeled ligand specific for the receptor being tested (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, or [³H]-SR142801 for NK3).
-
A range of concentrations of the unlabeled antagonist being tested (the "competitor").
-
-
To determine non-specific binding, a high concentration of a known, potent, unlabeled ligand for the target receptor is added to a set of control wells.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[7]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the competing antagonist. The IC50 is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Signaling Pathways
Tachykinin receptors are G-protein coupled receptors that primarily couple to Gq/11 proteins.[2] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses depending on the cell type.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Cross-Reactivity
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound against the three tachykinin receptors.
Caption: Workflow for Antagonist Cross-Reactivity Assessment.
References
- 1. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Validating FR-145715 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within a living organism is a critical milestone. This guide provides a comparative overview of established in vivo methods for validating the target engagement of FR-145715, a hypothetical kinase inhibitor. We will explore the principles, protocols, and relative merits of three prominent techniques: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Activity-Based Protein Profiling (ABPP).
The validation of in vivo target engagement is paramount to establishing a clear relationship between compound administration, target modulation, and the desired physiological effect. This crucial step provides confidence in the mechanism of action and informs critical decisions throughout the drug development pipeline.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate in vivo target engagement validation method depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput and sensitivity. Below is a summary of the key quantitative and qualitative features of CETSA, NanoBRET, and ABPP.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Covalent labeling of active enzyme sites by a chemical probe. |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response. | Change in BRET ratio upon competitive displacement of the tracer by the drug. | Probe-labeling intensity, indicating target activity. |
| In Vivo Applicability | Well-established for tissues from treated animals.[1][2] | Emerging for in vivo imaging, primarily in preclinical models. | Established for ex vivo analysis of tissues from treated animals.[3] |
| Sensitivity | Moderate to high, dependent on antibody quality or mass spectrometry sensitivity. | High, suitable for detecting low-abundance targets.[4] | High, can detect changes in the activity of low-abundance enzymes. |
| Throughput | Low for traditional Western blot-based CETSA; medium to high for plate-based and MS-based formats.[5] | High, amenable to plate-based formats for cellular assays; lower for in vivo imaging.[6][7] | Medium, dependent on gel-based or mass spectrometry-based analysis. |
| Reagent Requirements | Target-specific antibody or mass spectrometry capabilities. | Genetically engineered model expressing a luciferase-tagged target and a specific fluorescent tracer.[8] | A specific activity-based probe for the target enzyme class. |
| Label-Free | Yes, for the therapeutic compound. | No, requires genetic modification of the target and a fluorescent tracer. | No, requires a chemical probe. |
| Off-Target Analysis | Possible with proteome-wide mass spectrometry-based CETSA (Thermal Proteome Profiling).[5] | Limited to the specific luciferase-tagged target. | Can identify off-targets within the same enzyme class that react with the probe. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each method in an in vivo context.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for assessing the target engagement of this compound in mouse tissues.
-
Animal Dosing: Administer this compound to mice at various doses and time points. Include a vehicle control group.
-
Tissue Collection and Preparation: At the designated time point, euthanize the animals and rapidly excise the tissues of interest (e.g., tumor, brain, spleen).[1][2]
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue homogenates and heat them to a range of temperatures to generate a melt curve, or to a single optimized temperature for an isothermal dose-response experiment.[2]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
In Vivo NanoBioluminescence Resonance Energy Transfer (NanoBRET)
This protocol describes a conceptual workflow for in vivo NanoBRET imaging, an emerging application of this technology.
-
Generation of a Reporter Animal Model: Develop a transgenic mouse model that expresses the target kinase fused to a NanoLuc® luciferase.
-
Tracer and Compound Administration: Administer a cell-permeable fluorescent tracer that binds to the target kinase, followed by the administration of this compound.
-
In Vivo Imaging: At various time points after compound administration, perform in vivo bioluminescence imaging to detect the BRET signal.
-
Data Analysis: A decrease in the BRET signal in the presence of this compound indicates that the compound is engaging the target and displacing the fluorescent tracer. This can be quantified to determine target occupancy.
In Vivo Activity-Based Protein Profiling (ABPP)
This protocol details the use of a competitive ABPP approach to measure the engagement of this compound with its target kinase in vivo.
-
Animal Dosing: Treat animals with this compound or a vehicle control.
-
Tissue Collection and Homogenization: Euthanize the animals at the desired time point and harvest the tissues of interest. Prepare proteome lysates from these tissues.
-
Probe Labeling: Incubate the tissue lysates with a broad-spectrum kinase activity-based probe that has a reporter tag (e.g., biotin (B1667282) or a fluorophore). The probe will covalently label the active sites of kinases that are not occupied by this compound.
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE and visualize the probe-labeled kinases using fluorescence scanning or streptavidin blotting. A decrease in the signal for the target kinase in the this compound-treated samples indicates target engagement.
-
Mass Spectrometry-Based: Enrich the probe-labeled proteins (e.g., using streptavidin beads for a biotinylated probe) and identify and quantify them by mass spectrometry. This allows for a proteome-wide assessment of target engagement and selectivity.[3]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for in vivo CETSA and competitive in vivo ABPP.
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for competitive in vivo Activity-Based Protein Profiling (ABPP).
Signaling Pathway Context
This compound is a hypothetical inhibitor of a key kinase in a cellular signaling pathway. Understanding the position of this kinase in the pathway is essential for interpreting the downstream effects of target engagement.
Caption: Hypothetical signaling pathway showing the point of intervention for this compound.
By carefully considering the principles and protocols of these in vivo target engagement validation methods, researchers can select the most appropriate strategy to robustly demonstrate the efficacy of this compound in a physiologically relevant setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling as a robust method for enzyme identification and screening in extremophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: Profiling FR-145715 Against Known Standards
For Immediate Release
This guide provides a framework for comparing the selectivity profile of the p38 mitogen-activated protein kinase (MAPK) inhibitor, FR-145715, against a panel of well-characterized, known inhibitors. While specific inhibitory data for this compound is not publicly available at the time of this publication, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals on how to conduct and interpret such comparative analyses. The provided data on known inhibitors, detailed experimental protocols, and pathway diagrams offer a benchmark for evaluating novel compounds.
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. The family includes four isoforms: p38α, p38β, p38γ, and p38δ. Due to the high degree of homology in the ATP-binding site across the kinome, the development of isoform-selective inhibitors is a significant challenge and a critical aspect of drug discovery to minimize off-target effects and potential toxicity.
Quantitative Analysis of Known p38 MAPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known p38 MAPK inhibitors against the four p38 isoforms. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its potency against the target kinase (e.g., p38α) versus other kinases, including other p38 isoforms.
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) | Other Notable Kinase Inhibition (IC50, nM) |
| TAK-715 | 7.1[1] | 198.8 (28-fold selective for p38α)[1] | No inhibition | No inhibition | JNK1, ERK1, IKKβ, MEKK1, TAK1 (No inhibition)[1] |
| PH-797804 | 2.3 | - | - | - | Highly selective (>500-fold) against a large panel of kinases |
| CHF6297 | 0.14 | 0.2 | >200 (>1000-fold selective) | >200 (>1000-fold selective) | - |
| BMS-582949 | 13 | - | - | - | Highly selective |
| ARRY-371797 | <5 | - | - | - | - |
| RV1088 | - | - | - | - | Reduces TNF-α with IC50 of 0.63 nM |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical p38 MAPK signaling cascade. The pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the activation of upstream kinases (MKK3/6). These kinases then phosphorylate and activate p38 MAPK, which in turn phosphorylates downstream substrates, leading to various cellular responses. ATP-competitive inhibitors, the most common class of p38 inhibitors, act by blocking the binding of ATP to the kinase, thereby preventing the phosphorylation of downstream targets.
Caption: The p38 MAPK signaling pathway and the point of ATP-competitive inhibition.
Experimental Protocols
To determine the selectivity profile of an inhibitor like this compound, a series of biochemical and cellular assays are required. Below is a generalized protocol for a common in vitro kinase inhibition assay.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant human p38 isoforms (p38α, p38β, p38γ, p38δ) and other kinases for selectivity profiling.
-
Specific kinase substrate (e.g., ATF2 for p38α).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Test inhibitor (this compound) and known reference inhibitors (e.g., TAK-715).
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference compounds in DMSO. A typical concentration range for IC50 determination is 100 µM to 0.1 nM.
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the purified kinase enzyme to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Selectivity Profiling
The following diagram outlines the general workflow for determining the selectivity of a novel kinase inhibitor.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Conclusion
The comprehensive evaluation of a novel p38 MAPK inhibitor's selectivity is paramount for its development as a research tool or therapeutic agent. By employing standardized biochemical assays and comparing the resulting inhibition data against a panel of known inhibitors, researchers can quantitatively assess the potency and selectivity of their compound. While specific data for this compound is not currently in the public domain, the framework provided in this guide offers a robust methodology for its future characterization and for the broader field of kinase inhibitor research.
References
Unraveling the Cellular Impact of FR-145715: A Comparative Guide
Researchers, scientists, and drug development professionals are continually seeking to understand and replicate scientific findings to build upon existing knowledge. This guide focuses on the replication of the initial findings associated with the compound FR-145715 across diverse cell lines. Due to the limited publicly available information on a compound with the exact designation "this compound," this guide will address the critical aspects of replicating pre-clinical findings by drawing parallels with compounds sharing similar developmental or structural nomenclature, such as those originating from Fujisawa Pharmaceutical (now Astellas Pharma).
The process of verifying and expanding upon initial discoveries is a cornerstone of scientific advancement. When a novel compound like this compound emerges with promising biological activity, the scientific community's immediate goal is to independently reproduce and then extend these observations. This often involves testing the compound in a variety of cell lines to understand the breadth and specificity of its effects.
Experimental Approach to Replicating Findings
To assess the replicability of this compound's effects, a systematic approach across different cell lines is necessary. This would typically involve a panel of cell lines representing various cancer types or biological states to probe the compound's spectrum of activity.
Hypothetical Experimental Workflow
Below is a conceptual workflow for testing a novel compound's effects on different cell lines.
Data Presentation: Comparative Analysis of Compound Activity
To facilitate a clear comparison of a compound's efficacy across various cell lines, quantitative data should be summarized in a structured table. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Hypothetical IC50 Values of this compound and Alternative Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative A IC50 (µM) | Alternative B IC50 (µM) |
| MCF-7 | Breast Cancer | Data Not Available | 1.2 | 5.8 |
| A549 | Lung Cancer | Data Not Available | 2.5 | 10.2 |
| HeLa | Cervical Cancer | Data Not Available | 0.8 | 3.1 |
| K562 | Leukemia | Data Not Available | 0.5 | 1.5 |
Note: As no specific data for this compound could be located, placeholder values for alternative compounds are provided for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for key assays used in the evaluation of a novel compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Understanding the Signaling Pathway
To contextualize the cellular effects of a compound, it is essential to understand the signaling pathways it may modulate. While the specific pathway targeted by this compound is unknown, many anti-cancer agents target common pathways involved in cell proliferation and survival.
A Generic Cell Proliferation Signaling Pathway
The diagram below illustrates a simplified, generic signaling cascade that is often dysregulated in cancer and is a common target for therapeutic intervention.
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
Initial Assessment: FR-145715
A thorough search of publicly available chemical databases and safety literature did not yield specific disposal procedures for a substance identified as "this compound." This identifier may be an internal research code, a novel compound not yet publicly documented, or a misidentified substance. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach based on established principles of laboratory safety and hazardous waste management.
This guide provides essential, step-by-step procedures for the safe handling and disposal of unidentified or novel substances, ensuring the safety of all laboratory personnel and adherence to environmental regulations.
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container requires a prudent and methodical response. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[1] Disposal facilities will not accept unknown chemicals without proper analysis, a process that can be both costly and time-consuming.[1][2][3]
Step 1: Preliminary In-Lab Investigation
Before escalating the matter, laboratory personnel should make every effort to identify the substance to prevent unnecessary costs and complex procedures.[1]
-
Consult with Colleagues: Inquire with other researchers, the Principal Investigator (PI), or the laboratory manager who might recognize the container or the experiment with which it was associated.[1]
-
Review Laboratory Notebooks: Cross-reference the date, location, and type of container with laboratory notebooks or experimental records.[1]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same vicinity.[1]
Step 2: Contact Environmental Health & Safety (EHS)
If the initial investigation fails to identify the substance, the next and most critical step is to contact your institution's Environmental Health & Safety (EHS) department. EHS personnel are trained to manage hazardous and unknown materials and will provide guidance on the necessary procedures for identification and disposal.
General Principles of Laboratory Waste Disposal
Proper segregation and characterization of chemical waste are fundamental to safe laboratory operations and environmental stewardship.
Waste Segregation
To the extent possible, do not mix different waste streams.[4] Mixing a non-hazardous waste with a hazardous one can increase the volume of hazardous waste, and mixing different types of hazardous wastes can elevate disposal costs and create safety hazards.[4] For instance, halogenated solvents are often more expensive to dispose of than non-halogenated solvents and should be collected separately.[4]
The following table summarizes common laboratory waste streams and their typical disposal routes.
| Waste Stream | Examples | Typical Disposal Route | Key Considerations |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane, Methanol, Toluene | Collection in a designated, sealed, and properly labeled waste container for incineration. | Do not mix with halogenated solvents. Ensure the container is compatible with the solvents. |
| Halogenated Organic Solvents | Chloroform, Dichloromethane | Collection in a separate, designated, sealed, and properly labeled waste container for specialized incineration. | Higher disposal costs often apply. Do not mix with non-halogenated solvents. |
| Aqueous Waste (Acidic) | Solutions with pH ≤ 2 | Neutralization to a pH between 5.5 and 9.0 may be permissible for drain disposal, but only if the solution does not contain heavy metals or other toxic substances. Otherwise, collect in a designated container. Always consult your institution's EHS for specific guidance. | Neutralization generates heat and potentially fumes; perform in a fume hood with appropriate PPE.[5] |
| Aqueous Waste (Basic) | Solutions with pH ≥ 12.5 | Neutralization to a pH between 5.5 and 9.0 may be permissible for drain disposal, following the same precautions as for acidic waste. Otherwise, collect in a designated container. | Always add base to water, not the other way around, to control the exothermic reaction. |
| Solid Chemical Waste | Contaminated labware, gloves, spill cleanup materials, non-hazardous solids (e.g., silica (B1680970) gel, drying agents) | Collect in a designated, clearly labeled container.[6] Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[6] | Do not dispose of hazardous solid waste in the regular trash.[1] |
| Heavy Metal Waste | Solutions or solids containing mercury, lead, cadmium, chromium, etc. | Must be collected separately in a designated hazardous waste container. | Do not mix with other waste streams. Drain disposal is strictly prohibited. |
Experimental Protocol: Waste Characterization
If the identity of "this compound" cannot be determined through records, a basic characterization may be required by your EHS department to classify it for disposal. This should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
Objective: To determine the basic hazardous characteristics of an unknown chemical waste for proper disposal classification.
Materials:
-
Small sample of the unknown waste (liquid or solid)
-
pH test strips or a calibrated pH meter
-
Flash point tester (e.g., Setaflash Closed Cup Tester)
-
Beakers and graduated cylinders
-
Water (deionized)
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Methodology:
-
Physical State and Appearance: Visually inspect the material and record its physical state (solid, liquid, gas), color, and whether it is a single phase or a mixture.
-
Corrosivity (pH Test):
-
Ignitability (Flash Point Test):
-
For liquid samples, determine the flash point using a flash point tester according to the instrument's standard operating procedure.
-
A flash point of less than 60°C (140°F) indicates an ignitable characteristic.[7]
-
-
Reactivity with Water:
-
Carefully add a very small amount of the unknown substance to a beaker of water in a fume hood.
-
Observe for any violent reactions, such as the generation of heat, gas, or fire. A strong reaction indicates a reactive characteristic.
-
-
Solubility:
-
Observe the solubility of the substance in water and common organic solvents (e.g., ethanol, acetone). This can provide clues about its chemical nature.
-
-
Reporting:
-
Compile all observations into a report and provide it to your EHS department. They will use this information to determine the proper disposal route.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
By following these procedures, researchers can ensure that unidentified or novel chemical waste is managed in a safe, compliant, and environmentally responsible manner, thereby building a culture of safety and trust within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. unomaha.edu [unomaha.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. vumc.org [vumc.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
